Cas no 1017779-07-5 (2-Methoxy-6-(trifluoromethyl)phenylacetonitrile)

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile compound with significant utility in organic synthesis and pharmaceutical intermediates. Its key structural features include a methoxy group and a trifluoromethyl substituent on the phenyl ring, which enhance its reactivity and stability in various chemical transformations. The nitrile functional group offers versatility for further derivatization, such as hydrolysis to carboxylic acids or reduction to primary amines. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its electron-withdrawing trifluoromethyl group, which can improve metabolic stability and binding affinity. Its high purity and well-defined structure make it a reliable building block for advanced synthetic applications.
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile structure
1017779-07-5 structure
Product name:2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
CAS No:1017779-07-5
MF:C10H8F3NO
MW:215.17183303833
MDL:MFCD09832327
CID:3165603
PubChem ID:46737597

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
    • 2-(2-Methoxy-6-(trifluoromethyl)phenyl)acetonitrile
    • DTXSID801238713
    • 1017779-07-5
    • JS-4678
    • CS-0439846
    • AKOS015956529
    • MFCD09832327
    • 2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile
    • 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile
    • MDL: MFCD09832327
    • Inchi: InChI=1S/C10H8F3NO/c1-15-9-4-2-3-8(10(11,12)13)7(9)5-6-14/h2-4H,5H2,1H3
    • InChI Key: IPXXNDJVHVVBJH-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC(=C1CC#N)C(F)(F)F

Computed Properties

  • Exact Mass: 215.056
  • Monoisotopic Mass: 215.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33A^2
  • XLogP3: 2.4

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M107025-250mg
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
1017779-07-5
250mg
$ 275.00 2022-06-04
TRC
M107025-500mg
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
1017779-07-5
500mg
$ 460.00 2022-06-04
Alichem
A015000570-250mg
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
1017779-07-5 97%
250mg
$504.00 2023-09-04
abcr
AB263735-5 g
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, 97%; .
1017779-07-5 97%
5g
€978.10 2022-06-11
Alichem
A015000570-500mg
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
1017779-07-5 97%
500mg
$847.60 2023-09-04
Apollo Scientific
PC302696-5g
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
1017779-07-5 98%
5g
£580.00 2025-02-21
abcr
AB263735-5g
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, 97%; .
1017779-07-5 97%
5g
€1072.40 2024-04-21
Alichem
A015000570-1g
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
1017779-07-5 97%
1g
$1579.40 2023-09-04
A2B Chem LLC
AE32549-5g
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
1017779-07-5
5g
$873.00 2024-04-20
abcr
AB263735-1 g
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, 97%; .
1017779-07-5 97%
1g
€275.00 2022-06-11

Additional information on 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile

Introduction to 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile (CAS No. 1017779-07-5)

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile (CAS No. 1017779-07-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a methoxy group and a trifluoromethyl substituent, which contribute to its chemical stability and biological activity. The compound's structure and properties make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The chemical formula of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile is C10H8F3NO, and it has a molecular weight of approximately 213.16 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is known for its low volatility and high thermal stability. These properties make it suitable for use in a wide range of applications, particularly in the development of new drugs and chemical intermediates.

In recent years, 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile has been extensively studied for its potential as an intermediate in the synthesis of pharmaceuticals. One notable application is in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The trifluoromethyl group in the compound enhances its lipophilicity, which can improve the drug's ability to cross the blood-brain barrier and enhance its therapeutic efficacy.

Beyond its use in pharmaceuticals, 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile has also shown promise in the field of agrochemicals. Its unique structure makes it an excellent starting material for the synthesis of herbicides and insecticides. The methoxy group and trifluoromethyl substituent contribute to the compound's resistance to degradation by environmental factors, making it a valuable component in the formulation of long-lasting and effective agricultural products.

The synthesis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile typically involves several steps, including the formation of the methoxy-substituted benzene ring and the introduction of the trifluoromethyl group. One common synthetic route involves the reaction of 2-methoxy-6-bromotoluene with cyanoacetic acid in the presence of a base, followed by subsequent transformations to introduce the trifluoromethyl group. This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product.

The physical properties of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, such as its boiling point, melting point, and solubility, have been well-characterized through various analytical techniques. These properties are crucial for optimizing its use in different applications. For instance, its low solubility in water makes it suitable for formulations that require minimal interaction with aqueous environments, such as certain drug delivery systems.

In terms of safety and handling, 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile should be stored in a cool, dry place away from sources of heat or ignition. It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, to minimize exposure risks. While it is not classified as a hazardous material under most regulatory frameworks, proper handling practices are essential to ensure workplace safety.

The environmental impact of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile has also been studied to assess its potential effects on ecosystems. Research indicates that while it is relatively stable under environmental conditions, proper disposal methods should be followed to prevent contamination of water bodies and soil. Efforts are ongoing to develop more sustainable synthetic routes that minimize waste generation and reduce environmental impact.

In conclusion, 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile (CAS No. 1017779-07-5) is a multifunctional compound with significant potential in various fields, including pharmaceuticals and agrochemicals. Its unique structural features make it an attractive intermediate for the synthesis of novel compounds with enhanced biological activity and stability. Ongoing research continues to explore new applications and synthetic methods for this versatile compound, further solidifying its importance in modern chemistry.

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(CAS:1017779-07-5)2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
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Purity:99%/99%
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